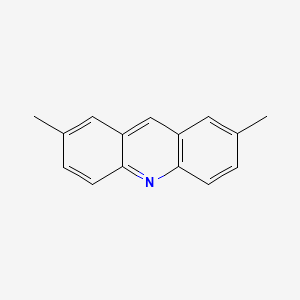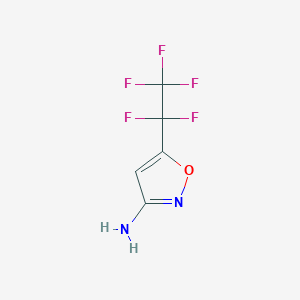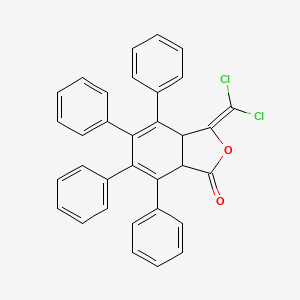
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
The synthesis of phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route can be summarized as follows:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with aldehydes or ketones. This step often employs catalysts such as Lewis acids or bases to facilitate the cyclization process.
Introduction of Substituents: The 2-chloro, 6,7,8-trimethoxy substituents are introduced through selective halogenation and methylation reactions. These reactions typically require reagents like thionyl chloride for chlorination and methyl iodide for methylation.
Carbamate Formation: The final step involves the reaction of the substituted quinazoline with phenyl isocyanate to form the carbamate linkage. This reaction is usually carried out under mild conditions, using solvents like dichloromethane and catalysts such as triethylamine.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine, yielding phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom, forming various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and temperature control to optimize reaction rates and selectivity.
Wissenschaftliche Forschungsanwendungen
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biological Studies: It is used in studies exploring its effects on various biological pathways, including apoptosis and cell cycle regulation.
Chemical Probes: The compound serves as a chemical probe in the study of enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and disrupting key signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth. The specific pathways affected include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Phenyl (2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate can be compared with other quinazoline derivatives, such as:
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications in oncology.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.
Compared to these compounds, this compound may exhibit unique binding affinities and selectivity profiles, making it a valuable tool for studying specific biological processes and developing targeted therapies.
Eigenschaften
CAS-Nummer |
65962-96-1 |
|---|---|
Molekularformel |
C18H16ClN3O5 |
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
phenyl N-(2-chloro-6,7,8-trimethoxyquinazolin-4-yl)carbamate |
InChI |
InChI=1S/C18H16ClN3O5/c1-24-12-9-11-13(15(26-3)14(12)25-2)20-17(19)21-16(11)22-18(23)27-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,20,21,22,23) |
InChI-Schlüssel |
KDXPBJXLNOYAJH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C(=NC(=N2)Cl)NC(=O)OC3=CC=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)

![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)

![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)


![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)
